

A Technical Guide to the Human TNF-alpha (46-65) Peptide

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Compound of Interest

Compound Name: *TNF-alpha (46-65), human*

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Abstract

Tumor Necrosis Factor-alpha (TNF- α) is a pleiotropic cytokine central to inflammatory and immune responses. Peptides derived from TNF- α are valuable tools for investigating its complex signaling pathways and for the development of novel therapeutics. This technical guide focuses on the human TNF- α (46-65) peptide, providing a comprehensive overview of its core characteristics, including its amino acid sequence and physicochemical properties. While specific structural and quantitative biological data for this particular fragment are not extensively available in the public domain, this guide synthesizes information from the broader context of TNF- α research to offer insights into its potential structure, function, and relevant experimental methodologies. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of TNF- α and the development of related diagnostics and therapeutics.

Peptide Sequence and Physicochemical Properties

The human TNF- α (46-65) peptide is a 20-amino acid sequence corresponding to residues 46 to 65 of the mature human TNF- α protein.

Table 1: Amino Acid Sequence and Physicochemical Properties of Human TNF- α (46-65) Peptide

Property	Value
Sequence (Three-Letter Code)	Asn-Gln-Leu-Val-Val-Pro-Ser-Glu-Gly-Leu-Tyr-Leu-Ile-Tyr-Ser-Gln-Val-Leu-Phe-Lys
Sequence (One-Letter Code)	NQLVVPSEGLYLIYSQVLFK
Molecular Formula	C110H172N24O30
Molecular Weight	2310.74 g/mol
CAS Number	144796-72-5

Structural Context

A definitive high-resolution three-dimensional structure of the isolated human TNF- α (46-65) peptide is not currently available in public databases such as the Protein Data Bank (PDB). However, the structure of the full-length human TNF- α protein has been extensively studied by X-ray crystallography. In the context of the trimeric TNF- α protein, the (46-65) region is part of a beta-sheet that contributes to the overall "jelly-roll" beta-sandwich topology of each monomer.

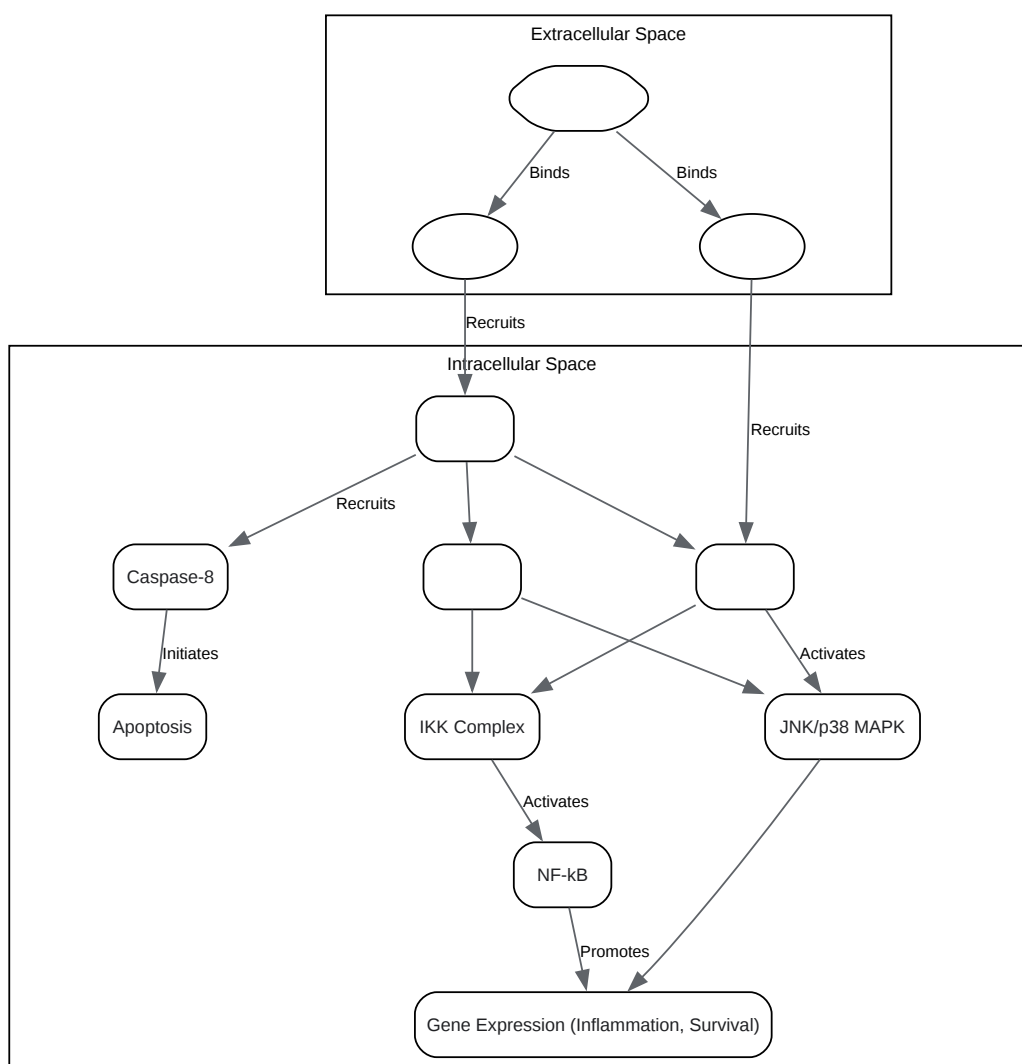
It is important to note that the conformation of a short peptide in isolation may differ significantly from its structure within the parent protein. The structure of the TNF- α (46-65) peptide in solution is likely to be a dynamic ensemble of conformations. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be required to determine its solution structure.

Biological Activity and Signaling

The biological activity of the full-length TNF- α is mediated through its interaction with two distinct receptors: TNF Receptor 1 (TNFR1) and TNF Receptor 2 (TNFR2). This interaction triggers a cascade of intracellular signaling events that regulate inflammation, apoptosis, and cell survival.

While specific quantitative data on the binding affinity and biological activity of the TNF- α (46-65) peptide are not readily available, its sequence is part of the extracellular domain of the TNF- α monomer. Peptides derived from this region could potentially modulate the interaction between TNF- α and its receptors.

Below is a generalized representation of the TNF- α signaling pathway.



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Caption: Generalized TNF- α signaling pathway.

Experimental Protocols

The following sections provide detailed, albeit generalized, methodologies for key experiments relevant to the study of the TNF- α (46-65) peptide. These protocols are based on standard techniques in peptide chemistry and cell biology.

Peptide Synthesis and Purification

Objective: To chemically synthesize and purify the human TNF- α (46-65) peptide.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

- **Resin Preparation:** Start with a suitable solid support resin (e.g., Wang or Rink amide resin) pre-loaded with the C-terminal amino acid (Lysine).
- **Deprotection:** Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in dimethylformamide (DMF).
- **Coupling:** Add the next Fmoc-protected amino acid in the sequence, along with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF to facilitate the formation of the peptide bond.
- **Washing:** Wash the resin extensively with DMF to remove excess reagents and byproducts.
- **Repeat:** Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the NQLVVPSEGLYLIYSQVLFK sequence.
- **Cleavage and Deprotection:** Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).
- **Precipitation and Washing:** Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash several times with cold ether to remove remaining scavengers and byproducts.
- **Purification:** Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

- Lyophilization: Lyophilize the purified peptide fractions to obtain a white, fluffy powder.
- Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.



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Caption: Workflow for solid-phase peptide synthesis.

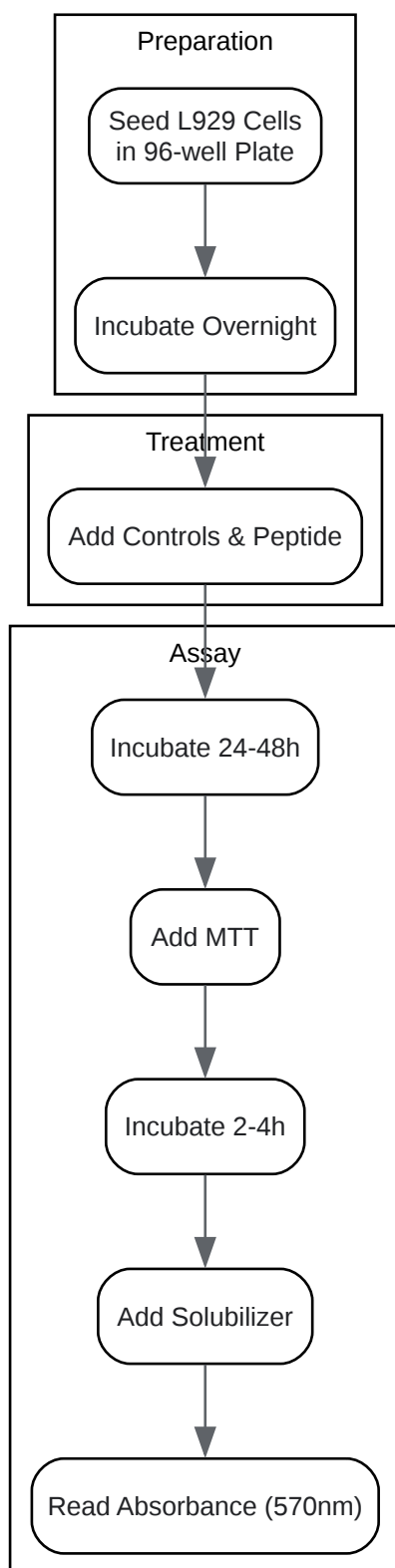
In Vitro Cytotoxicity Assay

Objective: To assess the potential cytotoxic or protective effects of the TNF- α (46-65) peptide in a cell-based assay.

Methodology: MTT Assay

- Cell Culture: Culture a TNF- α sensitive cell line (e.g., L929 mouse fibrosarcoma cells) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.
- Cell Seeding: Seed the cells into a 96-well plate at a density of $1-5 \times 10^4$ cells per well and allow them to adhere overnight.
- Treatment:
 - Control Groups: Include wells with cells and media only (negative control) and cells treated with a known concentration of recombinant human TNF- α (positive control for cytotoxicity).
 - Experimental Groups: Treat cells with varying concentrations of the TNF- α (46-65) peptide alone to assess its direct cytotoxicity. To test for inhibitory effects, pre-incubate the peptide with TNF- α before adding the mixture to the cells.

- Incubation: Incubate the plate for 24-48 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control.



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Caption: Workflow for an MTT cytotoxicity assay.

Conclusion

The human TNF- α (46-65) peptide represents a specific fragment of a cytokine with profound biological significance. While detailed structural and functional data for this isolated peptide are not extensively documented in publicly available literature, its sequence and physicochemical properties are well-defined. This technical guide provides a foundational understanding of this peptide, grounded in the broader knowledge of TNF- α biology and standard peptide research methodologies. The experimental protocols outlined herein offer a starting point for researchers aiming to investigate the properties and potential therapeutic applications of this and other TNF- α -derived peptides. Further research, particularly structural studies using NMR and detailed in vitro and in vivo functional assays, will be crucial to fully elucidate the specific role and potential of the human TNF- α (46-65) peptide.

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